3-(4-Methoxy-2-methylphenyl)thiolan-3-ol
Description
3-(4-Methoxy-2-methylphenyl)thiolan-3-ol (CAS: 752965-76-7) is a sulfur-containing heterocyclic compound featuring a thiolane (tetrahydrothiophene) ring substituted with a hydroxyl group at the 3-position and a 4-methoxy-2-methylphenyl group.
Properties
IUPAC Name |
3-(4-methoxy-2-methylphenyl)thiolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2S/c1-9-7-10(14-2)3-4-11(9)12(13)5-6-15-8-12/h3-4,7,13H,5-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLVJPLDFYAJBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2(CCSC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Thiolan-3-ol Derivatives
The thiolan-3-ol core distinguishes this compound from other sulfur-containing heterocycles. For example:
- 2-Thioxo-3-(substituted phenyl)-imidazolidin-4-ones (): These compounds feature a five-membered imidazolidinone ring with a thioxo group.
Aromatic Substitution Patterns
The 4-methoxy-2-methylphenyl group is shared with other pharmacologically relevant compounds:
- MPZP (N,N-bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-pyrazolo[1,5-a]pyrimidin-7-amine, ): This corticotropin-releasing factor (CRF) receptor antagonist shares the same aromatic substituent but incorporates a pyrazolopyrimidine core. The larger, planar heterocycle likely enhances receptor binding affinity compared to the flexible thiolane ring .
Pharmacological and Physicochemical Properties
The table below summarizes key differences:
Key Observations :
- Bioactivity : MPZP demonstrates the importance of the 4-methoxy-2-methylphenyl group in receptor binding, though the thiolane core may limit similar activity in the target compound due to conformational flexibility .
- Stability : Thiolane rings are prone to oxidation, whereas pyrazolopyrimidines (e.g., MPZP) and triazoles () exhibit greater metabolic stability .
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